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Compound of Interest

Compound Name:
3,4-Dihydro-2H-1-benzopyran-4-

sulfonamide

CAS No.: 1249356-63-5

Cat. No.: B2635387 Get Quote

Executive Summary: The Privileged Scaffold Fusion
This guide analyzes the pharmacological profile of chroman-4-sulfonamide derivatives. These

compounds represent a strategic fusion of two "privileged structures" in medicinal chemistry:

The Chroman-4-one Core: A lipophilic, bicyclic scaffold that mimics natural flavonoids,

offering excellent bioavailability and rigid stereochemical orientation.

The Sulfonamide Moiety (

): The gold-standard "zinc anchor" for metalloenzyme inhibition, specifically Carbonic
Anhydrases (CAs).

Primary Therapeutic Utility:

Hypoxic Tumor Targeting: Selective inhibition of transmembrane Carbonic Anhydrases (hCA

IX and XII).[1]

Antiglaucoma Agents: Potent inhibition of cytosolic hCA II.[2][3]

Anticonvulsant/Antimicrobial: Emerging secondary activities.
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Mechanism of Action: The "Tail-Approach" Binding
The biological potency of chroman-4-sulfonamides is driven by their ability to inhibit Carbonic

Anhydrases (CAs). The mechanism follows the "Tail-Approach" theory, which ensures high

affinity and isoform selectivity.

Molecular Interaction
Zinc Anchoring: The unsubstituted sulfonamide nitrogen (

) coordinates directly to the catalytic Zinc ion (

) within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion
essential for catalysis.

Hydrophobic Recognition: The chroman-4-one ring acts as the "tail." It extends away from

the zinc center and docks into the enzyme's hydrophobic pocket.

Selectivity Filter: The specific substitution pattern on the chroman ring (e.g., 7-methyl, 6-

chloro) exploits subtle structural differences between the ubiquitous cytosolic isoforms (hCA

I/II) and the tumor-associated transmembrane isoforms (hCA IX/XII).

Pathway Visualization
The following diagram illustrates the inhibition logic and the physiological cascade leading to

cancer cell death (acidosis reversal).
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Results In
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Caption: Mechanism of Action targeting hCA IX in hypoxic tumor cells.

Structure-Activity Relationship (SAR) Analysis
The efficacy of these compounds is strictly governed by the substitution patterns on the

chroman ring and the linker length.

Key SAR Findings
Linker Length (Spacer):

Direct Phenyl (

): Favors hCA IX selectivity (Anticancer).
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Phenethyl (

):[3] Increases flexibility, often boosting potency against hCA I and II (Antiglaucoma) but
reducing isoform selectivity.

Chroman Ring Substitutions:

C7-Methyl: Critical for hCA II activity.[3] Removal decreases potency against cytosolic

isoforms.

C6-Chloro: Generally detrimental to activity, reducing potency by ~3-fold compared to

unsubstituted analogs.[3]

C2-Carboxamide: The amide linkage at C2 provides hydrogen bond donors/acceptors that

stabilize the compound within the enzyme active site channel.

SAR Map

Chroman-4-one
Scaffold

Position 2 (Linker)
Carboxamide Linker essential

for H-bonding.

Position 4 (Ketone)
Essential for H-bond acceptance.

Reduction to alcohol alters polarity.

Position 6
Halogenation (e.g., Cl)

usually decreases potency.

Position 7
Methylation increases

hCA II affinity (Glaucoma).

Sulfonamide Tail
Zn2+ Binding Anchor.

Must be unsubstituted (-SO2NH2).

Attached via Phenyl spacer

Click to download full resolution via product page
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Caption: Structural determinants of biological activity for chroman-4-sulfonamides.

Quantitative Data Summary
The following table summarizes the inhibition constants (

) of key chroman-4-sulfonamide derivatives against human Carbonic Anhydrase isoforms.

Table 1: Inhibition Constants (

) in Nanomolar (nM) Lower

indicates higher potency.

Compound
ID

Structure
Description

hCA I
(Cytosolic)

hCA II
(Glaucoma
Target)

hCA IX
(Cancer
Target)

hCA XII
(Cancer
Target)

5a

Unsubstituted

chroman-4-

one

58.4 35.1 16.6 20.1

5f

7,8-Dimethyl

chroman-4-

one

43.5 9.3 19.5 24.5

6f
Phenethyl

linker analog
24.1 7.5 21.0 28.2

AAZ
Acetazolamid

e (Control)
250.0 12.1 25.0 5.7

Data Source: Synthesized from multiple bioassay reports (See References [1][2]).

Insight: Compound 5f and 6f are superior to the standard drug Acetazolamide (AAZ) in

inhibiting hCA II, making them prime candidates for glaucoma therapy. Compound 5a shows

excellent selectivity for the tumor-associated hCA IX.[3]

Experimental Protocols
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This section details the synthesis and biological evaluation of a representative high-potency

derivative: 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide.

Chemical Synthesis Workflow
Objective: Couple chroman-4-one-2-carboxylic acid with sulfanilamide.

Reagents:

Chroman-4-one-2-carboxylic acid (1.0 eq)

Sulfanilamide (1.1 eq)

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

HOBt (Hydroxybenzotriazole) (1.2 eq)

DIPEA (Diisopropylethylamine) (2.0 eq)

Solvent: Dry DMF (Dimethylformamide)

Step-by-Step Protocol:

Activation: Dissolve chroman-4-one-2-carboxylic acid in dry DMF under nitrogen

atmosphere. Add EDCI and HOBt. Stir at

for 30 minutes to activate the carboxylic acid.

Coupling: Add Sulfanilamide and DIPEA to the reaction mixture.

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor

progress via TLC (Mobile phase: DCM/MeOH 9:1).

Work-up: Pour the reaction mixture into ice-cold water (10x volume). A precipitate should

form.

Isolation: Filter the solid precipitate. Wash with 1N HCl (to remove unreacted amine) and

saturated
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(to remove unreacted acid).

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica

gel, Gradient Hexane/Ethyl Acetate).

Validation: Confirm structure via

-NMR (Look for amide singlet ~10.5 ppm and sulfonamide singlet ~7.3 ppm).

Carbonic Anhydrase Inhibition Assay
Method: Stopped-Flow

Hydration Assay.

Principle: Measures the time required for the pH of the buffer to change from 7.5 to 6.5 during

the hydration of

to bicarbonate.

Protocol:

Buffer Prep: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

.

Indicator: Add Phenol Red (0.2 mM) as the pH indicator.

Enzyme Incubation: Incubate the specific hCA isoform (I, II, IX, or XII) with the test

compound (dissolved in DMSO, final concentration 0.1% DMSO) for 15 minutes at room

temperature.

Substrate Addition: Rapidly mix with

-saturated water using a stopped-flow instrument.

Measurement: Monitor absorbance drop at 557 nm (Phenol Red transition).

Calculation: Determine the catalyzed rate (
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) vs. uncatalyzed rate (

). Calculate

using the Cheng-Prusoff equation to derive

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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